Enhanced Physiological pH Fluorescence via pKa Lowering
The 8-fluoro substitution reduces the phenolic pKa of the 7-hydroxycoumarin scaffold from 7.3 (for the non-fluorinated 7OHCCA-hexanamide, 29) to 6.0 (for 8FC-hexanamide, 28), as measured by pH-dependent absorbance spectroscopy in PBS [1]. This 1.3-unit pKa shift means that at pH 7.4, the 8-fluoro derivative exists predominantly in the deprotonated, highly fluorescent phenolate form, whereas the non-fluorinated parent is only partially deprotonated. The quantum yield at pH 7.4 reflects this difference: Φ = 0.69 for 8FC-hexanamide vs. Φ = 0.35 for 7OHCCA-hexanamide, representing a 1.97-fold increase in fluorescence efficiency [1]. Compared to the 5-fluoro isomer (5FC, pKa 6.9) and 6-fluoro isomer (6FC, pKa 6.5), the 8-fluoro derivative achieves the lowest pKa among monofluorinated positional isomers in this series [1].
| Evidence Dimension | Phenolic pKa and fluorescence quantum yield at physiological pH |
|---|---|
| Target Compound Data | 8FC-hexanamide (28): pKa = 6.0; Φ = 0.69 at pH 7.4; Abs/Em λmax 402/457 nm; ε₄₀₅ = 28,000 M⁻¹cm⁻¹ |
| Comparator Or Baseline | 7OHCCA-hexanamide (29): pKa = 7.3; Φ = 0.35 at pH 7.4; Abs/Em λmax 401/447 nm; ε₄₀₅ = 22,000 (pH 10). 5FC-hexanamide (26): pKa = 6.9; Φ = 0.73. 6FC-hexanamide (27): pKa = 6.5; Φ = 0.84. PB-hexanamide (30): pKa = 4.1; Φ = 0.74 |
| Quantified Difference | pKa: 8FC lower by 1.3 units vs. 7OHCCA; by 0.9 vs. 5FC; by 0.5 vs. 6FC. Φ at pH 7.4: 8FC 1.97-fold higher vs. 7OHCCA (0.69 vs. 0.35); 8FC comparable to 6FC (0.69 vs. 0.84). |
| Conditions | Hexanamide derivatives measured in PBS (1% DMSO) at pH 7.4; ε₄₀₅ measured in PBS with 10% DMSO; pKa by nonlinear regression of pH-dependent absorbance spectra; 95% CI ±0.1 |
Why This Matters
For intracellular imaging and enzyme assays performed at physiological pH, the 8-fluoro derivative provides nearly double the fluorescence output of the non-fluorinated parent, enabling higher signal-to-noise detection without requiring alkaline buffer conditions.
- [1] Kumar, V.; Zahera, M.; Wong, M. C.; Li, M.; MacMillan, K. S. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Med. Chem. Lett. 2024, 15 (5), 677–683. (Table 1). View Source
